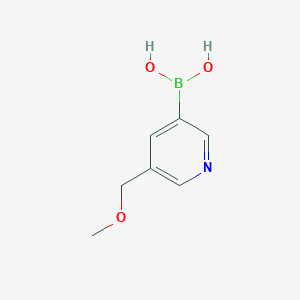

![molecular formula C12H10ClNO2 B1320169 7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉 CAS No. 183968-31-2](/img/structure/B1320169.png)

7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

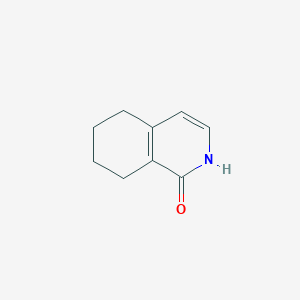

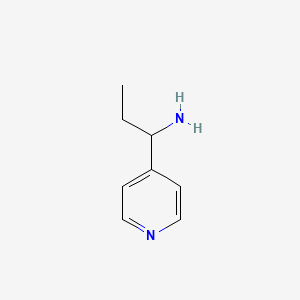

The compound 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including their use as antibacterial, antifilarial, and anticancer agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves modifications to the quinoline nucleus to enhance their biological activity or to study their structure-activity relationships. For example, the synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones has been reported to yield potent and selective NMDA glycine-site antagonists . Similarly, the synthesis of 7-chloro-4-(substituted amino) quinolines has been described, with some compounds showing promising antifilarial activity . These synthetic approaches often involve the introduction of various substituents to the quinoline core to achieve the desired biological properties.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various experimental methods such as X-ray diffraction and spectroscopic techniques, including IR spectrum analysis. These methods, along with computational tools like density functional theory (DFT) calculations, can provide insights into the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds . For instance, the introduction of a methyl group at the C-2 position of 6,7-dichloro-5,8-quinolinedione has been shown to significantly affect the crystal structure and formation of hydrogen bonds .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, which are often utilized to synthesize new compounds with potential pharmacological activities. For example, the attachment of ether linkages to replace a chlorine atom or the formation of Schiff bases containing quinoxaline moieties are some of the molecular transformations that have been performed on quinoline nuclei . These reactions can lead to the creation of new compounds with optimized antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their basicity, solubility, and cellular permeability, are crucial for their pharmacological profile. Studies have shown that the basicity of quinolinoquinoline derivatives can be significantly altered by the inclusion of electron-donating or electron-withdrawing groups . Moreover, some quinoline derivatives have been identified with improved drug-like properties, including better solubility and oral absorption, which are important for their potential use as therapeutic agents .

科学研究应用

杂环喹啉的合成:三氟化硼催化的2,3-二氢-5-甲基呋喃向N-(对甲氧基苄叉基)-1,4-苯二氧杂环-6-胺的1,4-加成反应,导致了与7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉相关的化合物的合成。这些化合物没有显示出显着的生物活性,但有助于理解杂环喹啉的合成(Perricone、Elslager和Worth,1970年)。

抗疟疾药物研究:一项关于7H-吲哚并[2,3-c]喹啉合成的研究,其结构与7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉相似,表明其甲基化衍生物异新隐秘叶碱可能是寻找新型抗疟疾药物的有希望的先导化合物(Hostyn等人,2005年)。

多药耐药的调节剂:[1,4]二氧杂环[2,3-c]喹啉的合成被描述为在多药耐药调节剂领域的三维定量构效关系研究中有用的工具(Hiessböck和Kratzel,1999年)。

喹啉中的细胞毒性研究:在专注于杂环醌的研究中,喹啉化合物的衍生物,包括那些与7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉结构相似,显示出不同程度的细胞毒性。这项研究提供了对这些化合物潜在医学应用的见解(Helissey等人,1989年)。

喹喔啉衍生物的荧光性质:1,4-二氧杂环[2,3-b]喹喔啉衍生物的合成和荧光性质研究展示了喹啉衍生物在荧光领域以及在成像技术中的潜在应用(Phadke和Rangnekar,1989年)。

抗菌和抗真菌活性:包括与7-氯-8-甲基-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉类似的化合物在内的吡啶喹诺酮被合成,并显示出不同程度的抗菌和抗真菌活性,突出了它们在药物应用中的潜力(Patel和Pathak,2012年)。

呋喹啉中的抗氧化能力:呋喹啉衍生物的合成及其对DNA自由基诱导氧化的影响表明喹啉衍生物在抗氧化剂研究中的作用,这在衰老和退行性疾病的研究中至关重要(Wang和Liu,2012年)。

安全和危害

属性

IUPAC Name |

7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJFYLMSXLVHFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

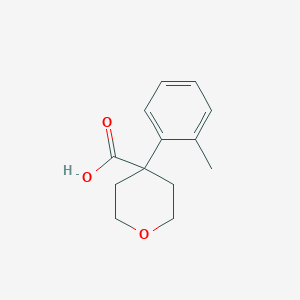

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)